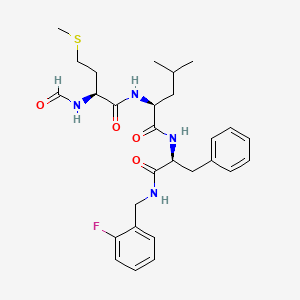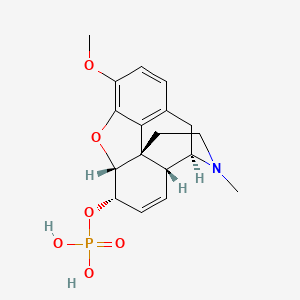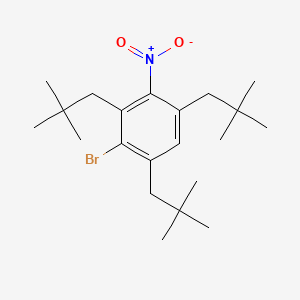
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a bromine atom, three 2,2-dimethylpropyl groups, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene typically involves the bromination of 1,3,5-tris(2,2-dimethylpropyl)benzene followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The nitration step involves the use of concentrated nitric acid and sulfuric acid as the nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the alkyl side chains, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of 2-hydroxy-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene or 2-amino-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene.
Reduction: Formation of 2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-aminobenzene.
Oxidation: Formation of carboxylic acids or ketones at the alkyl side chains.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene depends on its chemical reactivity and interactions with other molecules. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3,5-Tris(2,2-dimethylpropyl)-4-nitrobenzene: Lacks the bromine atom, affecting its substitution reactions.
2-Bromo-4-nitrobenzene: Lacks the bulky alkyl groups, leading to different steric and electronic properties.
Uniqueness
2-Bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene is unique due to the presence of both bromine and nitro groups along with bulky alkyl substituents. This combination of functional groups and steric hindrance imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
40572-23-4 |
|---|---|
Molekularformel |
C21H34BrNO2 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
2-bromo-1,3,5-tris(2,2-dimethylpropyl)-4-nitrobenzene |
InChI |
InChI=1S/C21H34BrNO2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23(24)25)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3 |
InChI-Schlüssel |
PJJTYFZOOMXAOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1=CC(=C(C(=C1[N+](=O)[O-])CC(C)(C)C)Br)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Azatricyclo[6.2.0.0~2,5~]deca-1,5,7-triene](/img/structure/B13826353.png)
![exo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B13826357.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid](/img/structure/B13826358.png)
![2-[2-[(2E)-2-[[2-[(2-chlorophenyl)methoxy]-5-nitrophenyl]methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B13826360.png)
![[1-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B13826368.png)
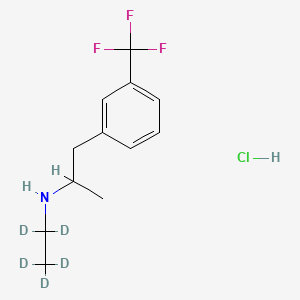
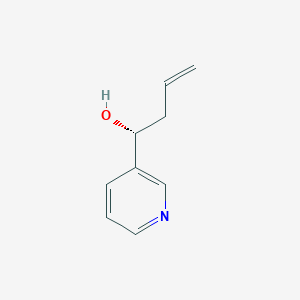
![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate](/img/structure/B13826378.png)
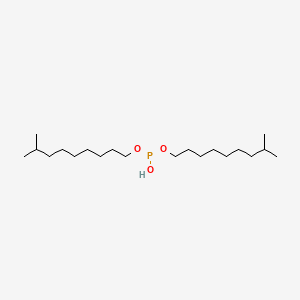

![(4S,4'S)-2,2'-(1S)-[1,1'-Binaphthalene]-2,2'-diylbis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13826401.png)
![N-(furan-2-ylmethyl)[1,2,4]triazolo[3,4-a]phthalazin-6-amine](/img/structure/B13826407.png)
